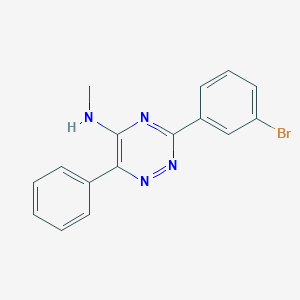
2-Benzyl-1,2,4-triazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-1,2,4-triazin-5-one is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound is also known as benzotriazinone and has a molecular formula of C8H6N4O. It is a white crystalline powder that is soluble in water and organic solvents. In
Mécanisme D'action
The mechanism of action of 2-Benzyl-1,2,4-triazin-5-one is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting DNA topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. It has also been suggested that this compound may induce apoptosis, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects:
2-Benzyl-1,2,4-triazin-5-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit DNA topoisomerase II activity. Additionally, this compound has been found to possess antiviral activity against the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Benzyl-1,2,4-triazin-5-one in lab experiments is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. Additionally, this compound has been found to possess antiviral activity against the hepatitis C virus, which could be useful in the development of new antiviral drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 2-Benzyl-1,2,4-triazin-5-one. One area of research could focus on the development of new anticancer drugs based on this compound. Another area of research could focus on the development of new antiviral drugs based on the antiviral activity of this compound against the hepatitis C virus. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential use as a fluorescent probe for detecting zinc ions in biological samples.
Méthodes De Synthèse
The synthesis of 2-Benzyl-1,2,4-triazin-5-one can be achieved through various methods, including the reaction of benzylamine with cyanogen bromide, the reaction of benzyl isocyanate with hydroxylamine, and the reaction of benzyl azide with carbon monoxide. The most commonly used method for synthesizing this compound is the reaction of benzylamine with cyanogen bromide. This method involves the reaction of benzylamine with cyanogen bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction produces 2-Benzyl-1,2,4-triazin-5-one as the final product.
Applications De Recherche Scientifique
2-Benzyl-1,2,4-triazin-5-one has been extensively studied for its diverse range of applications in scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess antiviral activity against the hepatitis C virus. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting zinc ions in biological samples.
Propriétés
Nom du produit |
2-Benzyl-1,2,4-triazin-5-one |
|---|---|
Formule moléculaire |
C10H9N3O |
Poids moléculaire |
187.2 g/mol |
Nom IUPAC |
2-benzyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H9N3O/c14-10-6-12-13(8-11-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
Clé InChI |
RTCLNOKEZHYAMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=NC(=O)C=N2 |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC(=O)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)

![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)
![N-(3'-acetyl-2,3-dihydro-3'H-spiro[benzo[f]thiochromene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B259040.png)


![N-(4-fluorophenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine](/img/structure/B259046.png)




![2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B259056.png)
